molecular formula C25H20BrFN2O3 B5397051 (4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one

(4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No.: B5397051
M. Wt: 495.3 g/mol
InChI Key: LMOWYURERLDLAP-NDENLUEZSA-N
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Description

(4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine with a β-diketone.

    Introduction of the bromo and methoxy substituents: This step might involve electrophilic aromatic substitution reactions.

    Formation of the methoxyphenylmethylidene group: This can be done through a Wittig reaction or similar carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions might target the bromo substituent or the pyrazolone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include various substituted pyrazolones or modified aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.

Medicine

In medicinal chemistry, derivatives of pyrazolones are often explored for their potential as therapeutic agents in the treatment of various diseases.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one would depend on its specific biological activity. Generally, pyrazolones can interact with various molecular targets, such as enzymes or receptors, and modulate their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.

    Metamizole: A pyrazolone used as an analgesic and antipyretic.

    Antipyrine: A pyrazolone with analgesic and antipyretic effects.

Uniqueness

The uniqueness of (4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one lies in its specific substitution pattern, which can impart unique biological activities and chemical reactivity compared to other pyrazolones.

Properties

IUPAC Name

(4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrFN2O3/c1-16-20(25(30)29(28-16)19-9-4-3-5-10-19)12-18-13-23(31-2)24(14-21(18)26)32-15-17-8-6-7-11-22(17)27/h3-14H,15H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOWYURERLDLAP-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC3=CC=CC=C3F)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Br)OCC3=CC=CC=C3F)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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